(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide
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Overview
Description
(Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a hydroxycarboximidamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide typically involves the reaction of 4-fluorophenylhydrazine with suitable precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe to investigate enzyme activities and protein functions .
Medicine
In medicine, (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 5-amino-1-(4-chlorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-1-(4-methylphenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide .
Uniqueness
What sets (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10FN5O |
---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide |
InChI |
InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-10(13)8(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15) |
InChI Key |
FETUOBZOKBBZOZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)/C(=N/O)/N)N)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=NO)N)N)F |
Origin of Product |
United States |
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